1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea
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Description
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a potent inhibitor of protein kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways.
Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have explored the synthesis of novel compounds utilizing furan, pyrazine, and thiazole derivatives, highlighting the versatility of such chemical frameworks in producing a wide array of structures. For instance, Abdelrazek et al. (2010) demonstrated the dimerization reactions of specific malononitriles leading to the synthesis of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, showcasing the compound's role in generating complex heterocyclic structures with potential biological activities (Abdelrazek et al., 2010).
Conformational Adjustments in Urea and Thiourea Assemblies
Phukan and Baruah (2016) discussed the conformational adjustments in urea and thiourea derivatives, emphasizing the influence of intramolecular hydrogen bonding on the self-assembly and polymorphism of these compounds. Their work suggests the intricate balance between molecular structure and its resultant properties, which can be critical in designing compounds with desired functionalities (Phukan & Baruah, 2016).
Antimicrobial and Antifungal Activities
Abdelhamid et al. (2019) synthesized a series of functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties, showcasing the antimicrobial and antifungal potential of compounds derived from furan and thiazole-based structures. Their research highlights the importance of structural modifications in enhancing biological activities, potentially leading to the development of new therapeutic agents (Abdelhamid et al., 2019).
properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-7-18-14(22-9)19-13(20)17-8-10-12(16-5-4-15-10)11-3-2-6-21-11/h2-7H,8H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAIKRVODUPZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(5-methylthiazol-2-yl)urea |
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